2-Tridecyl-1,3-dioxolane-2-acetic Acid
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Overview
Description
2-Tridecyl-1,3-dioxolane-2-acetic Acid is an organic compound with the molecular formula C18H34O4 and a molecular weight of 314.46 g/mol . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a long tridecyl chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tridecyl-1,3-dioxolane-2-acetic Acid can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and continuous removal of by-products are crucial for the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Tridecyl-1,3-dioxolane-2-acetic Acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction reactions can be performed using H2/Ni, LiAlH4, or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reducing Agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Electrophiles: RCOCl, RCHO, CH3I.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
2-Tridecyl-1,3-dioxolane-2-acetic Acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tridecyl-1,3-dioxolane-2-acetic Acid involves its interaction with molecular targets and pathways. The compound’s dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules . These interactions can modulate biological pathways and exert specific effects depending on the context of the application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Tridecyl-1,3-dioxolane-2-acetic Acid is unique due to its long tridecyl chain, which imparts distinct physicochemical properties compared to other dioxolane derivatives. This long alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in various fields .
Properties
Molecular Formula |
C18H34O4 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-(2-tridecyl-1,3-dioxolan-2-yl)acetic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(16-17(19)20)21-14-15-22-18/h2-16H2,1H3,(H,19,20) |
InChI Key |
ULTURDSRWRXNOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1(OCCO1)CC(=O)O |
Origin of Product |
United States |
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